molecular formula C11H20ClNO4 B8742309 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate

Cat. No.: B8742309
M. Wt: 265.73 g/mol
InChI Key: NHUFQUUQDKNIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is an organic compound with a complex structure that includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methylbutanoate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The chloromethyl group can be introduced through a substitution reaction using chloromethyl methyl ether or similar reagents.

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.

Scientific Research Applications

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is valuable in several scientific research fields:

Mechanism of Action

The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. The presence of the chloromethyl group allows for further functionalization, while the Boc group offers protection during complex synthetic sequences.

Properties

Molecular Formula

C11H20ClNO4

Molecular Weight

265.73 g/mol

IUPAC Name

chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)

InChI Key

NHUFQUUQDKNIOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure as described in Example 17 Step 1 using 2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (1 g, 4.6 mmol) in DCM (25 mL) and H2O (25 mL), NaHCO3 (1.55 g, 18.4 mmol), TBAHSO4 (156 mg, 0.46 mmol) and a solution of chloromethyl sulfochloridate (559 μL, 5.5 mmol) in DCM (5 mL). The title compound was obtained as colorless oil (877 mg, 71.8%). The title compound was characterized by 1H NMR as shown below:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
71.8%

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